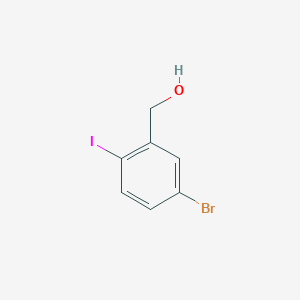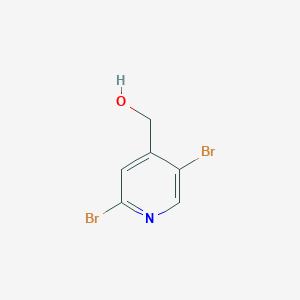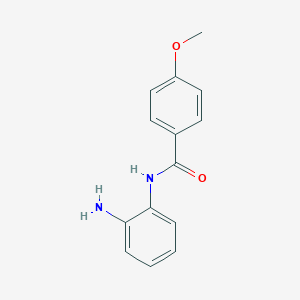
N-(2-aminophenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)-4-methoxybenzamide, also known as APMA, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
N-(2-aminophenyl)-4-methoxybenzamide works by binding to proteases and undergoing a chemical reaction that results in the release of a fluorescent molecule. This allows for the detection and measurement of protease activity in cells and tissues.
Biochemical and Physiological Effects:
N-(2-aminophenyl)-4-methoxybenzamide has been found to have minimal toxicity in cells and has been shown to be stable under a range of conditions. It has also been found to be cell-permeable, allowing for its use in live cell imaging studies.
実験室実験の利点と制限
The advantages of using N-(2-aminophenyl)-4-methoxybenzamide in lab experiments include its stability and cell-permeability, as well as its potential as a fluorescent probe for the detection of proteases. However, limitations include the need for specialized equipment for fluorescent detection and the potential for interference from other fluorescent molecules.
将来の方向性
For research on N-(2-aminophenyl)-4-methoxybenzamide include the development of new methods for its synthesis and the exploration of its potential for use in the development of new drugs. Additionally, further research is needed to better understand the mechanism of action of N-(2-aminophenyl)-4-methoxybenzamide and its potential applications in the field of protease research.
科学的研究の応用
N-(2-aminophenyl)-4-methoxybenzamide has been used in scientific research for its potential as a fluorescent probe for the detection of proteases. It has also been studied for its potential use in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
特性
CAS番号 |
103517-57-3 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) |
InChIキー |
BDYVCYUXCNZYRW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)
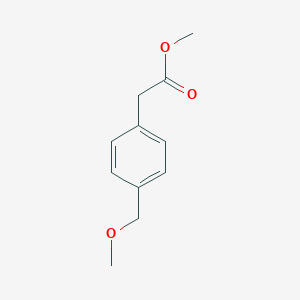
![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)
![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)
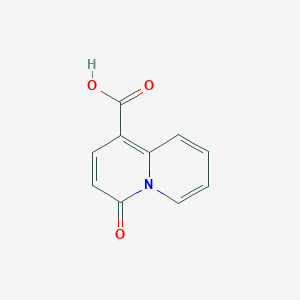
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)
![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)
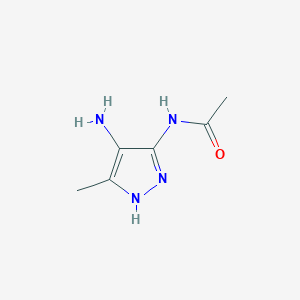
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)
